molecular formula C6H2Cl3NO3 B1595706 3,4,6-Trichloro-2-nitrophenol CAS No. 82-62-2

3,4,6-Trichloro-2-nitrophenol

Cat. No.: B1595706
CAS No.: 82-62-2
M. Wt: 242.4 g/mol
InChI Key: XWLBYVXDCGYXGY-UHFFFAOYSA-N
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Description

3,4,6-Trichloro-2-nitrophenol is an organic compound with the molecular formula C6H2Cl3NO3. It appears as pale yellow crystals or powder and is known for its former use as a pesticide . This compound is characterized by its three chlorine atoms and one nitro group attached to a phenol ring, making it a member of the nitrophenol family.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol (tcp), have been shown to exhibit cytotoxic and estrogenic activity . They interact with mammalian cell lines and a recombinant yeast, indicating potential cellular targets .

Mode of Action

It is known to react as a weak acid , which could influence its interaction with biological targets. In the case of similar compounds like chlorpyrifos, the insecticide action is based on inhibiting acetylcholine esterase activity, leading to an excess of acetylcholine in the synapse resulting in hyperactivity, muscle spasms, and potentially paralysis, respiratory failure, and death .

Biochemical Pathways

Related compounds like chlorpyrifos and its metabolite tcp have been shown to affect cellular processes, suggesting that 3,4,6-trichloro-2-nitrophenol may also interact with biochemical pathways in a similar manner .

Pharmacokinetics

It’s known that the compound reacts as a weak acid , which could influence its absorption and distribution within the body.

Result of Action

It’s known that the compound reacts as a weak acid , which could potentially lead to changes in cellular pH and associated processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is insoluble in water , which could affect its distribution in aquatic environments. Furthermore, it’s known to react as a weak acid , and thus, the pH of the environment could influence its reactivity and stability.

Preparation Methods

The synthesis of 3,4,6-Trichloro-2-nitrophenol can be achieved through several routes. One common method involves the nitration of 2,4,5-trichlorophenol using a mixture of sulfuric acid and nitric acid . The reaction conditions typically include maintaining a controlled temperature to ensure the selective nitration at the desired position on the phenol ring. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,4,6-Trichloro-2-nitrophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,6-Trichloro-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its effects on biological systems, particularly its potential as a pesticide.

    Medicine: Research has investigated its potential therapeutic properties, although its use is limited due to toxicity concerns.

    Industry: It has been used in the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

3,4,6-Trichloro-2-nitrophenol can be compared with other nitrophenols and chlorophenols:

These comparisons highlight the unique combination of chlorine and nitro groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3,4,6-trichloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLBYVXDCGYXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO3
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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DSSTOX Substance ID

DTXSID0026206
Record name 3,4,6-Trichloro-2-nitrophenol
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Molecular Weight

242.4 g/mol
Source PubChem
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Physical Description

3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide.
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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CAS No.

82-62-2
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Record name 3,4,6-Trichloro-2-nitrophenol
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Record name 3,4,6-Trichloro-2-nitrophenol
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Record name 3,4,6-Trichloro-2-nitrophenol
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Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Melting Point

198 to 199 °F (NTP, 1992)
Record name 3,4,6-TRICHLORO-2-NITROPHENOL
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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